molecular formula C10H9NO2 B103504 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile CAS No. 18505-91-4

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Katalognummer B103504
CAS-Nummer: 18505-91-4
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: PWZFEIJALHLRKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to the compound , has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Another method involves the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” can be represented by the formula C10H9NO2 . More detailed structural information may be available in specialized chemical databases or literature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The 2,3-dihydro-1,4-benzodioxin core is a common motif in many biologically active compounds. It has been utilized in the synthesis of therapeutic agents with antihypertensive properties . Additionally, derivatives of this compound have been explored for their potential in treating nervous system disorders and schizophrenia .

Enzyme Inhibition Studies

Compounds containing the 2,3-dihydro-1,4-benzodioxin structure have been studied for their inhibitory effects on enzymes such as cholinesterases and lipoxygenase . These enzymes are significant in the development of treatments for conditions like asthma and arthritis due to their role in inflammatory processes .

Material Science

The structural motif of 2,3-dihydro-1,4-benzodioxin is being investigated for its thermal, dielectric, and nonlinear optical properties . These properties are crucial for the development of new materials with potential applications in electronics and photonics.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of medium-ring heterocycles . Its versatility allows for various transformations, which can lead to novel scaffolds for further chemical exploration.

Analytical Chemistry

The mass spectrum of 1,4-Benzodioxin, 2,3-dihydro- provides valuable information for analytical chemists. It helps in identifying and quantifying this compound and its derivatives in complex mixtures, which is essential for quality control and research purposes .

Diabetes Research

Researchers have synthesized compounds with the 2,3-dihydro-1,4-benzodioxin structure to evaluate their activity against the α-glucosidase enzyme . These studies are significant for the development of new treatments for type-2 diabetes.

Proteomics

Derivatives of 2,3-dihydro-1,4-benzodioxin are used in proteomics research to study protein interactions and functions. These compounds can act as probes or inhibitors, providing insights into the proteome’s complexity .

Neuropharmacology

The compound’s derivatives have been synthesized for their potential use as central nervous system agents. They have been evaluated for their activity as alpha1A adrenoceptor partial agonists, which could have implications for treating various neurological conditions .

Safety And Hazards

Specific safety and hazard information for “2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” was not found in the search results. For accurate safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZFEIJALHLRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

CAS RN

18505-91-4
Record name 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18505-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium cyanide (2.05 g, 31.5 mmol) was added to 2-bromomethyl-(2,3 dihydrobenzo[1,4]dioxine) (6.87 g, 30 mmol) in DMSO (90 mL) and stirred at ambient temperature for 20 h. The reaction mixture was then diluted with water (250 mL) and extracted twice with diethyl ether. The diethyl ether was washed with water, then washed twice with brine, dried (Na2SO4) and evaporated in vacuo to yield 2-cyanomethyl-(2,3 dihydrobenzo[1,4]dioxine) as a white solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: To the solution of 1,134 g of bromine in 1,400 ml of ethyl acetate 472 g of allyl cyanide are added dropwise while stirring for 90 minutes at -10°-0°. The resulting solution of 3,4-dibromobutyronitrile is added all at once to the solution prepared from 705 g of catechol and 1,987 g of anhydrous potassium carbonate in 5,000 ml of refluxing ethyl acetate, while stirring at 35° under nitrogen. The mixture is refluxed for 4 hours and stirred overnight at room temperature. It is filtered, the residue washed with 2,000 ml of ethyl acetate, the filtrate evaporated, the residue distilled and the fraction boiling at 138°/1.4-131°/1.1 mm Hg collected, to yield the 1,4-benzodioxan-2-yl-acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
472 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
705 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.